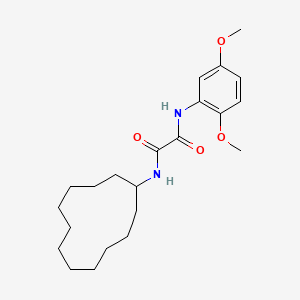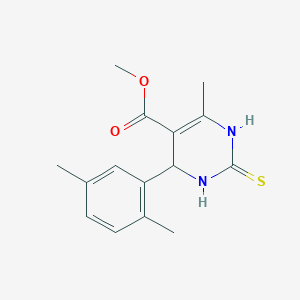![molecular formula C16H23BrClNO6 B4005105 N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4005105.png)
N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid
Vue d'ensemble
Description
N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid is a complex organic compound that consists of a phenoxy group substituted with bromine and chlorine atoms, linked through an ethoxy chain to a butan-1-amine moiety The compound is further associated with oxalic acid, forming a salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid typically involves multiple steps:
Synthesis of 4-bromo-2-chlorophenol: This can be achieved through the bromination and chlorination of phenol.
Formation of 4-bromo-2-chlorophenoxyethanol: The phenol derivative is reacted with ethylene oxide under basic conditions.
Synthesis of 2-(4-bromo-2-chlorophenoxy)ethanol: The intermediate is further reacted with ethylene glycol.
Formation of N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]butan-1-amine: The final amine is synthesized by reacting the intermediate with butan-1-amine.
Formation of the oxalate salt: The amine is then reacted with oxalic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenoxy group can undergo oxidation reactions, potentially forming quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid has several applications in scientific research:
Chemistry: Used as a building block for more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. The exact pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]butan-1-amine;hydrochlor
N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]butan-1-amine: Lacks the oxalic acid component.
Propriétés
IUPAC Name |
N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrClNO2.C2H2O4/c1-2-3-6-17-7-8-18-9-10-19-14-5-4-12(15)11-13(14)16;3-1(4)2(5)6/h4-5,11,17H,2-3,6-10H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVXNBRMTOFKAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=C(C=C(C=C1)Br)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4005038.png)
![3-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate](/img/structure/B4005047.png)
![4-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]morpholine;oxalic acid](/img/structure/B4005059.png)
![3-[bis(1H-indol-3-yl)methyl]-4-bromophenol](/img/structure/B4005078.png)
![7-[(2-CHLORO-6-FLUOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-2-METHYLQUINOLIN-8-OL](/img/structure/B4005085.png)
![N'-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B4005089.png)
![4-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]morpholine;oxalic acid](/img/structure/B4005093.png)
![N-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4005094.png)

![1-[4-(2,4-Dimethylphenoxy)butyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4005102.png)
![oxalic acid;N'-[3-(4-phenylmethoxyphenoxy)propyl]ethane-1,2-diamine](/img/structure/B4005117.png)
![1-[2-(4-Bromo-2-chlorophenoxy)ethyl]pyrrolidine;oxalic acid](/img/structure/B4005123.png)
